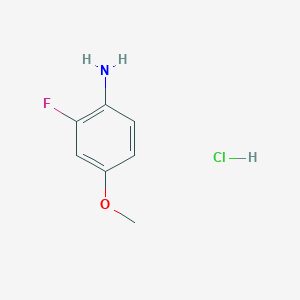

2-Fluoro-4-methoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCEWUNBSYJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660700 | |

| Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874959-93-0 | |

| Record name | 2-Fluoro-4-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-4-methoxyaniline hydrochloride" chemical properties

An In-depth Technical Guide to 2-Fluoro-4-methoxyaniline hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical properties, synthesis, and application of this compound. The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, and this particular building block offers a unique combination of functionalities. This document provides an in-depth exploration of its characteristics, grounded in established scientific principles and practical laboratory applications.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. The presence of a fluorine atom, a methoxy group, and an amine functional group on the benzene ring imparts a distinct reactivity profile, making it a versatile precursor for complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free aniline base.

The strategic placement of the fluorine atom at the 2-position and the methoxy group at the 4-position influences the electronic environment of the aniline ring. Fluorine, being the most electronegative element, acts as a weak ring deactivator through its inductive effect, while the methoxy group is an activating group. This electronic interplay is crucial for directing subsequent chemical transformations.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-fluoro-4-methoxyaniline;hydrochloride | [1] |

| Synonyms | (2-fluoro-4-methoxyphenyl)amine hydrochloride | [1] |

| CAS Number | 874959-93-0 | [2] |

| Molecular Formula | C₇H₉ClFNO | [1][2] |

| Molecular Weight | 177.60 g/mol | [1][2] |

| Appearance | Light brown to black solid (for free base) | [3] |

| Melting Point | 175°C (for free base) | [3][4] |

| Boiling Point | 203.0 ± 20.0 °C (Predicted, for free base) | [4] |

| Density | 1.176 ± 0.06 g/cm³ (Predicted, for free base) | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[3][4] |

Synthesis and Purification Workflow

The synthesis of 2-Fluoro-4-methoxyaniline typically proceeds from a commercially available nitrated precursor, such as 1-fluoro-2-methoxy-4-nitrobenzene. The critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation. The resulting free aniline can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Generalized Synthetic Pathway

The diagram below outlines a standard laboratory-scale synthesis.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis, starting from the corresponding nitro compound.

Causality: The choice of Raney Nickel as a catalyst is based on its high activity and efficacy in reducing aromatic nitro groups under relatively mild conditions of hydrogen pressure and temperature. Methanol is selected as the solvent for its ability to dissolve the starting material and its compatibility with the hydrogenation process.

-

Reactor Setup: To an appropriately sized autoclave or hydrogenation vessel, add 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent).[5]

-

Solvent Addition: Add methanol as the solvent (e.g., ~8-10 mL per gram of starting material).[5]

-

Catalyst Introduction: Under a nitrogen atmosphere, carefully add a slurry of Raney Ni catalyst (e.g., 10% by weight of the starting material) in methanol to the reaction mixture.[5]

-

Hydrogenation: Seal the vessel and stir the mixture. Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of approximately 3.0 kg/cm ². Maintain stirring at room temperature (25-30°C). The reaction is often mildly exothermic.[5]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst. Wash the celite pad with additional methanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield crude 2-Fluoro-4-methoxyaniline. This can be purified further by column chromatography if necessary.

-

Salt Formation: Dissolve the purified free aniline in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring.

-

Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Reactivity and Applications in Drug Development

The true value of this compound lies in its role as a versatile building block. The amine group serves as a primary nucleophile or a site for diazotization, enabling a wide range of subsequent reactions such as amide bond formation, sulfonylation, and Sandmeyer reactions.

The Strategic Role of Fluorine and Methoxy Groups

The fluorine and methoxy substituents are not merely passive spectators; they are critical design elements in medicinal chemistry.[6]

Caption: Impact of substituents on molecular properties for drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[6]

-

Binding Affinity: Fluorine can engage in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency.[6]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6]

This compound and its isomers are key intermediates in the synthesis of various biologically active molecules, including treatments for neurological disorders, anti-cancer agents, and agrochemicals like herbicides and pesticides.[7][8]

Spectral Data and Characterization

Table 2: Predicted Spectral Data for 2-Fluoro-4-methoxyaniline

| Technique | Predicted Data | Interpretation |

|---|---|---|

| ¹H NMR | ~6.7-7.0 ppm (m, 3H): Aromatic Protons~3.8 ppm (s, 3H): Methoxy (-OCH₃) Protons~4.0-5.0 ppm (br s, 2H): Amine (-NH₂) Protons | The aromatic region will show complex splitting due to H-H and H-F coupling. The methoxy group appears as a sharp singlet. The amine protons are typically broad and may exchange with D₂O. |

| ¹³C NMR | ~150-160 ppm (d): C-F~140-150 ppm (d): C-O~110-130 ppm (m): Aromatic CH carbons~55 ppm (s): Methoxy (-OCH₃) carbon | The carbons directly attached to fluorine and oxygen will be downfield. The C-F signal will appear as a doublet due to one-bond carbon-fluorine coupling. |

| IR Spectroscopy | 3300-3500 cm⁻¹: N-H stretching2800-3000 cm⁻¹: C-H stretching (aromatic & aliphatic)1200-1300 cm⁻¹: C-O stretching (aryl ether)1000-1100 cm⁻¹: C-F stretching | Key functional groups are readily identifiable. For the HCl salt, the N-H stretching region may be broader and shifted due to the formation of the ammonium ion (-NH₃⁺). |

| Mass Spectrometry (EI) | m/z 141: Molecular Ion (M⁺) for free basem/z 126: [M-CH₃]⁺m/z 98: [M-CH₃-CO]⁺ | Electron impact ionization will show the molecular ion of the free base, along with characteristic fragmentation patterns. |

Protocol: Standard Spectroscopic Analysis

Trustworthiness: This protocol ensures self-validation by employing multiple, orthogonal analytical techniques to confirm the identity and purity of the synthesized compound.

-

NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt is often more soluble in it than in CDCl₃).

-

NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or run as a thin film using an ATR accessory.

-

IR Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

MS Acquisition: Analyze using an ESI (Electrospray Ionization) or EI (Electron Impact) mass spectrometer to determine the molecular weight and fragmentation pattern.

Safety, Handling, and Storage

This compound and related compounds are classified as hazardous. Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard Identification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[10][11] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[10][11] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[11] |

Source: Based on data for closely related isomers and the free base.[10][11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or appropriate protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: If dusts are generated or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[12][13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep locked up and away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][13]

References

- 1. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]

- 2. acubiochem.com [acubiochem.com]

- 3. 2-FLUORO-4-METHOXYANILINE CAS#: 458-52-6 [amp.chemicalbook.com]

- 4. 2-FLUORO-4-METHOXYANILINE | 458-52-6 [amp.chemicalbook.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyaniline hydrochloride is a fluorinated aromatic amine that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom ortho to the amino group and a methoxy group para to it, imparts specific physicochemical properties that are advantageous for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy and amino groups provide versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential applications of this compound, with a focus on practical, field-proven insights for laboratory professionals.

Physicochemical Properties and Molecular Weight

A precise understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and analysis. The key identifiers and properties of this compound and its corresponding free base are summarized below.

| Property | This compound | 2-Fluoro-4-methoxyaniline (Free Base) |

| Molecular Formula | C₇H₉ClFNO[1][2] | C₇H₈FNO[3][4] |

| Molecular Weight | 177.60 g/mol [1][2] | 141.14 g/mol [3][4] |

| CAS Number | 874959-93-0[1] | 458-52-6[4] |

| Appearance | Light brown to black solid[4] | Oily, brown solid[3] |

| Melting Point | 175°C[4] | Not reported |

| Boiling Point | Not applicable | 203.0 ± 20.0 °C (Predicted)[4] |

| pKa | 3.81 ± 0.10 (Predicted for the amine)[4] | 3.81 ± 0.10 (Predicted)[4] |

Synthesis of 2-Fluoro-4-methoxyaniline and its Hydrochloride Salt

The synthesis of 2-Fluoro-4-methoxyaniline can be achieved through a multi-step process, with a particularly robust and well-documented method published in Organic Syntheses. This procedure utilizes an Ullman coupling reaction and is advantageous as it avoids the use of hazardous nitration and alkylation reagents like dimethyl sulfate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxyaniline (Free Base)

This protocol is adapted from a procedure published in Organic Syntheses[3].

Part A: Protection of the Aniline

-

To a 500-mL round-bottomed flask, add 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), toluene (250 mL), and acetonylacetone (29.7 mL, 253 mmol).

-

Attach a Dean-Stark trap and reflux the solution for 1 hour.

-

After cooling, wash the organic phase with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Part B: Ullman Methoxylation

-

In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the product from Part A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), methanol (230 mL), and dimethylformamide (70 mL).

-

Heat the slurry at 80°C for 90 minutes with gentle refluxing.

-

After cooling, pour the mixture into a stirring solution of isopropyl ether, 5% ammonium chloride, and water.

-

Separate the organic phase, wash with 10% ammonium hydroxide, filter through a silica gel pad, and concentrate to obtain the crude 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

-

Recrystallize the crude product from hot hexanes.

Part C: Deprotection to the Free Base

-

In a 1-L flask with a reflux condenser, combine the purified product from Part B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 95% ethanol (300 mL), and water (150 mL).

-

Reflux the solution for 20 hours.

-

After cooling, quench the reaction by pouring it into ice-cold 1 N hydrochloric acid.

-

Wash the acidic aqueous solution with isopropyl ether.

-

Adjust the pH of the aqueous layer to 9-10 with 6 N sodium hydroxide.

-

Extract the product with isopropyl ether.

-

Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield 2-fluoro-4-methoxyaniline as an oily, brown solid.

Experimental Protocol: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

-

Dissolve the crude 2-fluoro-4-methoxyaniline free base in a suitable organic solvent such as diethyl ether, isopropyl ether, or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard methods for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the ammonium group. The aromatic signals will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon signals will also show coupling to the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift is sensitive to the electronic environment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase method is typically employed.

General HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

This method allows for the separation of the main compound from any starting materials, by-products, or degradation products.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Its utility can be inferred from the applications of its structural isomers and other related fluorinated anilines.

The structurally similar compound, 4-fluoro-2-methoxyaniline, is a known intermediate in the synthesis of:

-

5-HT3 Receptor Antagonists: These are used to manage nausea and vomiting, particularly those induced by chemotherapy.

-

Inhibitors of Botulinum Neurotoxin A Light Chain: These have potential applications in treating botulism.

The presence of the fluorine atom ortho to the amine group in 2-fluoro-4-methoxyaniline can influence intramolecular hydrogen bonding and the overall conformation of molecules derived from it, potentially leading to unique pharmacological profiles. This makes it an attractive starting material for the synthesis of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

Safety and Handling

This compound and its free base are classified as hazardous chemicals and should be handled with appropriate safety precautions.

-

Hazards: The free base is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its molecular weight and physicochemical properties are well-defined, and robust synthetic protocols are available. A thorough analytical characterization using standard techniques such as NMR and HPLC is crucial for ensuring its quality and for its successful application in multi-step syntheses. While its direct biological applications are still an area for exploration, the established utility of its structural analogs underscores its importance as a valuable building block for medicinal chemists and drug development professionals.

References

An In-Depth Technical Guide to the Solubility Assessment of 2-Fluoro-4-methoxyaniline hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 2-Fluoro-4-methoxyaniline hydrochloride (CAS: 874959-93-0). While specific quantitative solubility data for this compound is not widely published, this document outlines the fundamental principles and authoritative methodologies required to generate this critical data in a laboratory setting. The focus is on the causality behind experimental design, ensuring the generation of reliable and reproducible results for applications such as formulation development and Biopharmaceutics Classification System (BCS) characterization.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a substituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. For any active pharmaceutical ingredient (API) or intermediate, solubility is a cornerstone physicochemical property. It directly influences bioavailability, dictates formulation strategies, and is a key parameter for regulatory considerations like the BCS, which can reduce the need for in vivo bioequivalence studies.[1][2]

As the hydrochloride salt of a weak base, 2-Fluoro-4-methoxyaniline is expected to exhibit significantly enhanced aqueous solubility compared to its free base form, a common strategy to improve the developability of ionizable compounds.[3] This guide provides the theoretical grounding and practical, field-proven protocols to accurately quantify this essential characteristic.

Physicochemical Properties and Theoretical Solubility Considerations

A thorough understanding of the molecule's properties is essential before embarking on experimental work.

Table 1: Physicochemical Properties of 2-Fluoro-4-methoxyaniline and its Hydrochloride Salt

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 874959-93-0 | [4] |

| Molecular Formula | C₇H₉ClFNO | - |

| Molecular Weight | 177.60 g/mol | - |

| Free Base Name | 2-Fluoro-4-methoxyaniline | - |

| Free Base CAS | 458-52-6 | - |

| Free Base MW | 141.14 g/mol | - |

| Free Base pKa (Predicted) | 3.81 ± 0.10 | - |

Causality of Solubility Behavior:

-

Impact of the Hydrochloride Salt: Aniline and its derivatives are weak bases. In their free, un-ionized form, their aqueous solubility is limited by the hydrophobic nature of the benzene ring. By forming a hydrochloride salt, the basic amine group is protonated (R-NH₃⁺), creating an ionic species. This ion can participate in more favorable ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility compared to the neutral free base.

-

The Henderson-Hasselbalch Relationship & pH-Dependence: The solubility of an ionizable compound like this is intrinsically linked to the pH of the medium. At a pH well below the pKa of the free base (approx. 3.81), the compound will exist predominantly in its protonated, more soluble, cationic form. As the pH of the solution increases to approach and exceed the pKa, the equilibrium shifts towards the neutral, less soluble free base, which may precipitate out of solution. Therefore, determining the pH-solubility profile is not just recommended; it is essential for a complete understanding.[5]

-

Structural Influences: The fluoro and methoxy substituents on the aniline ring also modulate solubility through their electronic and steric effects, influencing crystal lattice energy and interactions with solvent molecules.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][7] This technique is recommended by major regulatory and pharmacopeial bodies, including the WHO, ICH, and USP.[1][7][8] It is designed to ensure that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Logical Flow of the Shake-Flask Solubility Protocol

The following diagram illustrates the workflow for a robust solubility determination study.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is grounded in guidelines from the USP, WHO, and ICH.[1][7][9]

-

Preparation of Media:

-

Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[7]

-

For solubility in organic solvents, use high-purity solvents such as Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), etc.

-

-

Sample Preparation (in triplicate for each medium):

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., glass vial).

-

Expertise: "Excess" is critical. The goal is to create a suspension, ensuring undissolved solid remains at equilibrium. A preliminary test with a small amount can help estimate the required quantity, but the key is visual confirmation of remaining solid at the end of the experiment.[10]

-

-

Equilibration:

-

Place the sealed vials in a mechanical agitator or orbital shaker with precise temperature control. For BCS classification, this is set to 37 ± 1 °C .[11]

-

Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24 hours, but samples should be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus (e.g., changes by <5% between points).[7] This self-validating step is crucial for confirming true equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is typically achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PVDF) that does not adsorb the compound. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

-

Quantification of Dissolved Solute:

-

Immediately after separation, carefully extract an aliquot of the clear supernatant/filtrate.

-

Dilute the aliquot with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy .[12]

-

Trustworthiness: HPLC is generally preferred for its specificity and ability to separate the API from any potential degradants or impurities. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[13]

-

-

-

Data Analysis and Reporting:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Report the final solubility in mg/mL or g/L.

-

The pH of the saturated solution should be measured and reported, as it may differ slightly from the starting buffer pH.[10]

-

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. While specific data is pending experimental determination, the results should be presented as follows:

Table 2: Experimentally Determined Solubility of this compound at 37 °C

| Solvent / Medium | pH (Initial) | pH (Final) | Solubility (mg/mL) ± SD (n=3) |

| 0.1 N HCl | 1.2 | Report Value | Report Value |

| Acetate Buffer | 4.5 | Report Value | Report Value |

| Phosphate Buffer | 6.8 | Report Value | Report Value |

| Purified Water | N/A | Report Value | Report Value |

| Ethanol | N/A | N/A | Report Value |

| DMSO | N/A | N/A | Report Value |

Interpretation: The lowest measured aqueous solubility across the pH 1.2-6.8 range is used to determine the BCS solubility class. An API is considered "highly soluble" if the highest therapeutic dose can be dissolved in 250 mL of media at this lowest solubility point.[1]

Conclusion

While pre-existing public data on the solubility of this compound is scarce, this guide provides the authoritative framework necessary for its determination. By adhering to the scientifically-grounded Shake-Flask Method and employing validated analytical techniques like HPLC, researchers can generate the reliable and accurate solubility data essential for informed decision-making in drug development and chemical synthesis. Understanding the fundamental principles of pH-dependence and salt form effects is paramount to designing meaningful experiments and correctly interpreting their outcomes.

References

- 1. database.ich.org [database.ich.org]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. CAS 874959-93-0: Benzenamine, 2-fluoro-4-methoxy-, hydroch… [cymitquimica.com]

- 4. acubiochem.com [acubiochem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. â©1236⪠Solubility Measurements [doi.usp.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-methoxyaniline Hydrochloride

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and intermediate compounds is a cornerstone of development. 2-Fluoro-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest as a building block in medicinal chemistry. Its utility is predicated on its defined structure, purity, and functionality. Spectroscopic analysis provides the definitive fingerprint required to confirm its molecular identity and integrity.

This technical guide offers an in-depth examination of the expected spectral data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Rather than merely presenting data, this document serves as a practical whitepaper, explaining the causal relationships between the molecule's structure and its spectral output. The protocols and interpretations herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for analysis.

Molecular Structure and Spectroscopic Implications

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectral characteristics:

-

Aromatic Ring: A benzene ring substituted at positions 1, 2, and 4. This will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Ammonium Group (-NH₃⁺): As a hydrochloride salt, the aniline amine is protonated. This significantly impacts its spectral properties, particularly in the IR (N-H stretching) and ¹H NMR (proton exchange and chemical shift).

-

Fluorine Substituent (-F): The highly electronegative fluorine atom will induce significant electronic effects, influencing the chemical shifts of adjacent protons and carbons. Crucially, it will introduce characteristic heteronuclear coupling (¹⁹F-¹H and ¹⁹F-¹³C) in NMR spectra.

-

Methoxy Group (-OCH₃): This electron-donating group will also influence the electronic environment of the aromatic ring and will produce a distinct singlet in the ¹H NMR spectrum.

The interplay of these groups—the electron-donating methoxy group and the electron-withdrawing fluorine and ammonium groups—creates a unique electronic environment that can be precisely mapped by spectroscopic techniques.

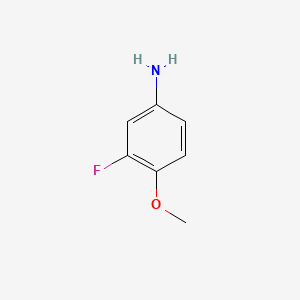

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] It relies on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, which are highly sensitive to their local chemical environment.[3]

¹H NMR Analysis: Predicted Data & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other nuclei.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ~10.0 - 11.0 | Broad Singlet | 3H | -NH₃⁺ | N/A (exchangeable) |

| ~7.2 - 7.4 | Doublet of Doublets | 1H | H-6 | JH6-H5 ≈ 8-9 Hz, JH6-F ≈ 10-12 Hz |

| ~7.0 - 7.1 | Doublet of Doublets | 1H | H-5 | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 2-3 Hz |

| ~6.8 - 6.9 | Doublet | 1H | H-3 | JH3-F ≈ 14-16 Hz |

| 3.78 | Singlet | 3H | -OCH₃ | N/A |

Causality Behind Assignments:

-

-NH₃⁺ Protons: The protons on the ammonium ion are acidic and exchangeable, often appearing as a broad singlet. Their chemical shift is highly dependent on concentration and the solvent used; in a polar aprotic solvent like DMSO-d₆, they are readily observed.

-

Aromatic Protons (H-3, H-5, H-6): The positions of these signals are governed by the electronic effects of the substituents. The methoxy group is electron-donating, shielding the ring, while the fluorine and ammonium groups are electron-withdrawing, deshielding it.

-

Spin-Spin Coupling: The multiplicity (splitting pattern) is key to assignment.

-

H-6 is coupled to its ortho proton H-5 (ortho coupling, ³JHH) and to the fluorine at C-2 (ortho coupling, ³JHF), resulting in a doublet of doublets.

-

H-5 is coupled to its ortho proton H-6 (ortho coupling, ³JHH) and to the fluorine at C-2 (meta coupling, ⁴JHF), also giving a doublet of doublets, but with a smaller H-F coupling constant.

-

H-3 is adjacent to the fluorine and shows a large ortho H-F coupling constant (³JHF), appearing as a doublet. It has no adjacent protons to couple with.

-

-

Methoxy Protons (-OCH₃): These protons are isolated from other protons and thus appear as a sharp singlet.

Caption: Predicted ¹H-¹⁹F spin-spin coupling relationships.

¹³C NMR Analysis: Predicted Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most telling feature for this compound will be the large coupling constants between carbon and fluorine.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Coupling to ¹⁹F (J, Hz) |

|---|---|---|

| ~155 - 160 | C2 (C-F) | ¹JCF ≈ 235-245 Hz (Doublet) |

| ~150 - 155 | C4 (C-O) | ⁴JCF ≈ 2-4 Hz (Small split) |

| ~138 - 142 | C1 (C-N) | ²JCF ≈ 10-15 Hz (Doublet) |

| ~118 - 122 | C6 | ²JCF ≈ 20-25 Hz (Doublet) |

| ~115 - 118 | C5 | ³JCF ≈ 7-9 Hz (Doublet) |

| ~100 - 105 | C3 | ²JCF ≈ 25-30 Hz (Doublet) |

| ~55 - 56 | -OCH₃ | N/A |

Causality Behind Assignments:

-

C-F Coupling: The magnitude of the C-F coupling constant is directly related to the number of bonds separating the two nuclei.

-

¹JCF: The direct, one-bond coupling for C2 is very large and unambiguous.

-

²JCF and ³JCF: The two- and three-bond couplings are smaller but still significant, providing definitive evidence for the relative positions of the carbon atoms with respect to the fluorine substituent.

-

-

Chemical Shifts: The carbon directly attached to fluorine (C2) is significantly deshielded. The carbon attached to the oxygen (C4) is also highly deshielded. The remaining aromatic carbons fall into a predictable range based on the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes hydrochloride salts well and does not exchange with the NH₃⁺ protons as readily as D₂O.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Tuning and Shimming: The instrument probe is tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Typically, 8 to 16 scans are sufficient.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is then calibrated using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.[4] It is an excellent technique for identifying the presence of specific functional groups.[5][6]

Predicted IR Absorption Bands (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic, from -OCH₃) |

| 3100 - 3000 | Medium-Weak | C-H stretching (aromatic) |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-O-C asymmetric stretching (aryl ether) |

| ~1200 | Strong | C-F stretching |

| ~1030 | Medium | C-O-C symmetric stretching (aryl ether) |

Causality Behind Assignments:

-

N-H Stretching: The most prominent feature for this hydrochloride salt will be the very broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H bonds in an ammonium cation (R-NH₃⁺).[7] This distinguishes it clearly from the free amine, which would show two sharper peaks around 3400-3300 cm⁻¹.

-

C-O and C-F Stretching: The strong bands for the aryl ether C-O stretch and the C-F stretch are highly characteristic and confirm the presence of these functional groups. The exact positions can vary slightly based on the molecular environment.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides information about the molecular weight and, through fragmentation analysis, the structural components of the molecule.[9] For this analysis, we consider the free base (2-Fluoro-4-methoxyaniline, MW = 141.14 g/mol ), as the HCl is not observed under typical electron ionization (EI) conditions.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge) | Relative Intensity | Assignment |

|---|---|---|

| 141 | High | [M]⁺˙ (Molecular Ion) |

| 126 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - CH₃ - CO]⁺ |

| 114 | Low | [M - HCN]⁺˙ |

Causality Behind Fragmentation:

-

Nitrogen Rule: The molecular weight of the free base is 141, an odd number. This is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Molecular Ion [M]⁺˙: Aromatic amines typically show a strong molecular ion peak due to the stability of the aromatic system, making molecular weight determination straightforward.[10][11]

-

[M - CH₃]⁺: A common and favorable fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion.

-

[M - CH₃ - CO]⁺: The subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the [M - CH₃]⁺ fragment is a characteristic fragmentation for phenolic ethers.

-

[M - HCN]⁺˙: The loss of hydrogen cyanide (HCN, 27 Da) is a characteristic fragmentation pathway for anilines.[11]

Caption: Predicted EI-MS fragmentation pathway for 2-Fluoro-4-methoxyaniline.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion radical ([M]⁺˙).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The resulting plot of relative intensity versus m/z is the mass spectrum.

Conclusion: An Integrated Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the integration of all data.

-

MS provides the molecular weight of the free base (141 Da).

-

IR confirms the presence of the key functional groups: an ammonium salt (-NH₃⁺), an aryl ether (C-O), a C-F bond, and an aromatic ring.

-

¹³C NMR confirms the presence of 7 unique carbon environments, with C-F coupling patterns definitively establishing the substitution pattern.

-

¹H NMR provides the final, detailed piece of the puzzle, confirming the number and connectivity of all protons and their spatial relationship to the fluorine atom through characteristic H-F coupling constants.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure and identity of this compound, meeting the rigorous standards required for research and drug development.

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-methoxyaniline Hydrochloride

This document provides an in-depth, technically-grounded guide for the synthesis of 2-Fluoro-4-methoxyaniline hydrochloride, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind the chosen synthetic strategy, emphasizing safety, efficiency, and reproducibility to empower researchers in their laboratory endeavors.

Strategic Overview: Selecting an Optimal Synthetic Pathway

The synthesis of 2-Fluoro-4-methoxyaniline can be approached through several routes. An older method involving the nitration of 2-fluorophenol, subsequent methylation, and final reduction is often hampered by poor regioselectivity during the nitration step and the use of hazardous reagents like dimethyl sulfate[1]. A more contemporary and scalable approach, which forms the core of this guide, is the catalytic hydrogenation of a suitable nitroaromatic precursor.

We have selected the reduction of 3-fluoro-4-nitroanisole as the preferred pathway. This choice is predicated on the following advantages:

-

High Selectivity: The catalytic hydrogenation of a nitro group is a highly selective and well-understood transformation, minimizing the formation of significant byproducts.

-

Efficiency: This method typically proceeds with high conversion and yield under moderate conditions.

-

Atom Economy: Catalytic hydrogenation is an atom-economical process, aligning with the principles of green chemistry.

-

Scalability: The procedure is readily scalable from milligram to multi-gram quantities, a critical consideration for drug development professionals[1].

The overall transformation is a two-step process: first, the reduction of the nitro-precursor to the free aniline, followed by its conversion to the more stable and easily handled hydrochloride salt.

Caption: Overall synthetic pathway for 2-Fluoro-4-methoxyaniline HCl.

Core Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, with clear checkpoints and explanations.

Materials and Reagents

Quantitative data and key properties of the reagents are summarized in the table below for ease of reference.

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |

| 3-Fluoro-4-nitroanisole | 455-94-7 | C₇H₆FNO₃ | 171.13 | Starting material |

| Palladium on Carbon (10%) | 7440-05-3 | Pd/C | - | Catalyst, pyrophoric when dry |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Reducing agent, flammable |

| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Reaction solvent |

| Celite® (Diatomaceous earth) | 61790-53-2 | SiO₂ | 60.08 | Filtration aid |

| Hydrochloric Acid (in solvent) | 7647-01-0 | HCl | 36.46 | For salt formation |

| Isopropyl Ether | 108-20-3 | C₆H₁₄O | 102.17 | Washing/precipitation solvent |

Step 1: Catalytic Hydrogenation of 3-Fluoro-4-nitroanisole

The foundational step of this synthesis is the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a robust and highly effective method for this transformation[2][3]. The reaction is typically exothermic, and careful monitoring of temperature and pressure is advised, especially on larger scales.

Protocol:

-

Vessel Preparation: To a hydrogenation vessel or a suitable heavy-walled flask, add 3-fluoro-4-nitroanisole (e.g., 10.0 g, 58.4 mmol).

-

Solvent Addition: Add methanol (e.g., 150 mL) to dissolve the starting material.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (e.g., 0.5 g, ~5 wt%).

-

Expert Insight: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled in a wet state and under an inert atmosphere. Never add the dry powder directly to a flammable solvent in the presence of air.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon) and begin vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For more precise tracking, thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Trustworthiness Check: The Celite plug is crucial for the complete and safe removal of the fine, black Pd/C catalyst. The filtrate should be colorless and clear. Incomplete removal can contaminate the final product and interfere with subsequent steps.

-

-

Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield crude 2-fluoro-4-methoxyaniline, which may be a solid or an oil.

Step 2: Formation and Isolation of the Hydrochloride Salt

The crude aniline free base is often converted to its hydrochloride salt. This serves multiple purposes: it enhances the compound's stability, converts oils into crystalline solids that are easier to handle, and provides an excellent opportunity for purification.

Protocol:

-

Dissolution: Dissolve the crude 2-fluoro-4-methoxyaniline from the previous step in a suitable solvent like isopropyl ether (e.g., 150 mL).

-

Acidification: While stirring the solution, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or isopropanol) dropwise.

-

Precipitation: The this compound salt will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

-

Expert Insight: The choice of solvent for salt formation is key. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to ensure high recovery through precipitation.

-

-

Isolation: Stir the resulting slurry for 30-60 minutes, potentially cooling it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold isopropyl ether to remove any soluble impurities. Dry the white to off-white solid under vacuum to a constant weight.

Workflow Visualization and Data

Caption: Step-by-step experimental workflow for the synthesis.

Safety, Handling, and Characterization

4.1. Safety and Handling

All operations should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.

-

Chemical Hazards: 2-Fluoro-4-methoxyaniline and its salts are classified as toxic if swallowed or in contact with skin, and may cause skin and eye irritation[4][5]. Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat[6][7].

-

Procedural Hazards: The primary procedural risk is associated with the catalytic hydrogenation. Hydrogen gas is highly flammable, and palladium on carbon is pyrophoric[2]. Ensure all equipment is properly grounded and free of ignition sources. The catalyst must be handled wet and removed by filtration before solvents are evaporated.

-

Waste Disposal: Dispose of all chemical waste, including the used catalyst (quench carefully with water before disposal), according to institutional and local regulations.

4.2. Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: Compare the observed melting point with literature values.

-

Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure.

-

Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthetic protocol detailed herein provides a reliable, scalable, and scientifically sound method for producing high-purity this compound. By understanding the rationale behind each step—from the strategic choice of catalytic hydrogenation to the practical necessity of forming the hydrochloride salt—researchers can confidently and safely execute this synthesis, yielding a critical building block for further discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchwith.stevens.edu [researchwith.stevens.edu]

- 4. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Fluoro-4-methoxyaniline hydrochloride: A Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of Fluorinated Anilines

In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular properties. Among the vast arsenal of available building blocks, fluorinated anilines have emerged as exceptionally valuable synthons. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical overview of 2-Fluoro-4-methoxyaniline hydrochloride, a trifunctional building block whose unique electronic and steric properties offer chemists a versatile platform for the construction of complex molecular architectures.

This document will explore the compound's fundamental properties, delve into its nuanced reactivity, present its applications in the synthesis of high-value compounds, and provide validated experimental protocols and safety guidelines. The insights herein are curated for researchers, medicinal chemists, and process development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical and Structural Profile

This compound is the salt form of the parent aniline, which enhances its stability and simplifies handling and storage. The molecule's reactivity is governed by the interplay of three key functional groups on the benzene ring: an activating, ortho-, para-directing methoxy group; a deactivating, ortho-, para-directing fluorine atom; and the primary amino group, which is strongly activating and ortho-, para-directing.

Table 1: Physicochemical Properties of 2-Fluoro-4-methoxyaniline and its Hydrochloride Salt

| Property | Value | Source |

| CAS Number | 874959-93-0 (HCl Salt)[2][3][4] | [2][3][4] |

| 458-52-6 (Free Base)[5][6][7][8] | [5][6][7][8] | |

| Molecular Formula | C₇H₉ClFNO (HCl Salt)[2][3][9] | [2][3][9] |

| C₇H₈FNO (Free Base)[5][7][10] | [5][7][10] | |

| Molecular Weight | 177.60 g/mol (HCl Salt)[2][3][9] | [2][3][9] |

| 141.14 g/mol (Free Base)[6][10] | [6][10] | |

| Appearance | Light brown to black solid (Free Base)[5] | [5] |

| Melting Point | 175°C (Free Base)[5][6] | [5][6] |

| Boiling Point | 203.0 ± 20.0 °C (Predicted, Free Base)[5][6] | [5][6] |

| pKa | 3.81 ± 0.10 (Predicted, Free Base)[5][6] | [5][6] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C[5][6] | [5][6] |

Core Reactivity and Synthetic Transformations

The utility of this compound stems from its capacity to undergo a diverse range of chemical transformations at the amino group and the aromatic ring. Neutralization of the hydrochloride salt with a suitable base is typically the first step to unmask the nucleophilic free aniline for subsequent reactions.

Reactions at the Amino Group

The primary amine is a versatile handle for elaboration, serving as a potent nucleophile and a precursor to the synthetically powerful diazonium group.

-

N-Acylation and Sulfonylation: The formation of amides and sulfonamides is fundamental in drug design. The reaction proceeds readily with acyl chlorides, anhydrides, or sulfonyl chlorides, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the liberated HCl. This transformation is crucial for linking the aniline fragment to other parts of a target molecule.

-

Diazotization and Sandmeyer Reactions: The conversion of the amino group to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures opens a gateway to a vast array of functionalities. The diazonium intermediate can be displaced by various nucleophiles in Sandmeyer-type reactions to install halides (CuCl, CuBr), cyano (CuCN), or hydroxyl groups.

Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic substitution on the 2-fluoro-4-methoxyaniline ring is dictated by the combined directing effects of the substituents. The powerful activating and ortho-, para-directing nature of the amino group is the dominant influence, followed by the methoxy group. The fluorine atom, while deactivating, is also an ortho-, para-director. Consequently, electrophiles are strongly directed to the positions ortho and para to the amino group, namely positions 5 and 3. Position 5 is generally favored due to reduced steric hindrance compared to the position between the fluorine and amino groups.

Applications as a Strategic Building Block

The unique substitution pattern of 2-fluoro-4-methoxyaniline makes it a valuable precursor in several areas of chemical science. The strategic placement of fluorine can enhance metabolic stability and binding affinity, making it a desirable feature in bioactive molecules.[1]

Medicinal Chemistry and Drug Discovery

This building block is instrumental in the synthesis of heterocyclic scaffolds that form the core of many therapeutic agents.[11]

-

Synthesis of 5-HT3 Receptor Antagonists: Its isomer, 4-fluoro-2-methoxyaniline, is used to prepare ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT3) receptor antagonists, a class of drugs used to treat nausea and vomiting, particularly after chemotherapy.[12][13]

-

Inhibitors of Neurotoxins: The scaffold is also employed in synthesizing hydroxamic acids and their prodrugs, which function as inhibitors for the Botulinum neurotoxin A light chain, offering a potential therapeutic route for botulism.[12][13]

-

Kinase Inhibitors: Aniline derivatives are common substructures in kinase inhibitors. For example, 3-fluoro-4-methoxyaniline is a precursor for quinoline derivatives that act as dual inhibitors of Src and Abl kinases, which are targets in cancer therapy.[14]

Synthesis of Heterocyclic Systems

The primary amine and the activated aromatic ring provide two reactive centers for constructing fused heterocyclic systems. For example, it can serve as a precursor for quinoline derivatives via reactions like the Combes quinoline synthesis.[14] The presence of fluorine in these heterocycles is a well-established strategy in modern medicinal chemistry to modulate drug properties.[1][15]

Caption: A representative synthetic workflow demonstrating the sequential functionalization of 2-Fluoro-4-methoxyaniline.

Validated Experimental Protocol: N-Acetylation

This protocol describes a standard, reliable procedure for the N-acetylation of 2-fluoro-4-methoxyaniline, a foundational step for many multi-step syntheses.

Objective: To synthesize N-(2-fluoro-4-methoxyphenyl)acetamide.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Acetic anhydride ((CH₃CO)₂O)

-

Pyridine

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: In a 100 mL round-bottom flask, suspend this compound (1.78 g, 10.0 mmol) in dichloromethane (30 mL).

-

Add a saturated aqueous solution of sodium bicarbonate (~20 mL) and stir vigorously for 15 minutes until all solids dissolve and the mixture separates into two clear layers.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free aniline, which can be used directly.

-

Acetylation: Dissolve the crude 2-fluoro-4-methoxyaniline in DCM (25 mL) and cool the flask to 0 °C in an ice bath.

-

Add pyridine (1.21 mL, 15.0 mmol) followed by the dropwise addition of acetic anhydride (1.13 mL, 12.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC.

-

Workup and Purification: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(2-fluoro-4-methoxyphenyl)acetamide as a pure solid.

Caption: The mechanism for the formation of a diazonium salt from an aniline precursor.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 2-Fluoro-4-methoxyaniline and its derivatives are toxic compounds that must be handled with appropriate care.

-

Hazard Identification: The compound is toxic if swallowed, in contact with skin, or if inhaled.[10][16] It causes skin and serious eye irritation and may cause respiratory irritation.[10][16] Some regulatory information suggests it may cause cancer and damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[17]

-

Handling and Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere.[5][17] Keep it away from incompatible materials and sources of ignition.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16][18]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[16][17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][18]

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its trifunctional nature, combining the reactivity of an aniline with the modulating effects of methoxy and fluoro substituents, provides a robust platform for creating diverse and complex molecules. Its successful application in the synthesis of bioactive heterocycles underscores its importance in medicinal chemistry. By understanding its reactivity profile and adhering to strict safety protocols, researchers can effectively unlock the synthetic potential of this versatile building block to drive innovation in drug discovery, agrochemicals, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Fluoro-4-methoxyaniline, HCl | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound 95% | CAS: 874959-93-0 | AChemBlock [achemblock.com]

- 5. 2-FLUORO-4-METHOXYANILINE CAS#: 458-52-6 [amp.chemicalbook.com]

- 6. 2-FLUORO-4-METHOXYANILINE | 458-52-6 [amp.chemicalbook.com]

- 7. 2-fluoro-4-methoxyaniline 95% | CAS: 458-52-6 | AChemBlock [achemblock.com]

- 8. scbt.com [scbt.com]

- 9. acubiochem.com [acubiochem.com]

- 10. 2-Fluoro-4-methoxyaniline | C7H8FNO | CID 3756383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. download.e-bookshelf.de [download.e-bookshelf.de]

- 12. nbinno.com [nbinno.com]

- 13. 4-Fluoro-2-methoxyaniline CAS NO: 450-91-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. ossila.com [ossila.com]

- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Guide to the Safe Handling of 2-Fluoro-4-methoxyaniline hydrochloride for Research and Development Professionals

This document provides an in-depth technical overview of the essential safety and handling protocols for 2-Fluoro-4-methoxyaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the rationale behind each precaution, grounded in the compound's chemical nature and toxicological profile. By fostering a deeper understanding of the risks, this guide aims to empower laboratory personnel to work safely and effectively.

Understanding the Hazard: A Toxicological and Chemical Profile

This compound is a substituted aromatic amine, a class of compounds widely used in pharmaceutical synthesis.[1] However, its structural features also confer significant health hazards. Aromatic amines, as a class, are known for their potential carcinogenicity and mutagenicity, primarily due to their metabolic activation in the body.[2][3]

The primary mechanism of toxicity for many aromatic amines involves N-oxidation of the amino group to form aryl-N-hydroxylamines.[4] These metabolites are reactive electrophiles that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[5] The presence of a halogen (fluorine) and a methoxy group on the aniline ring can influence its metabolic fate and reactivity, making stringent handling protocols essential.

Key Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₉ClFNO | [7] |

| Molecular Weight | 177.60 g/mol | [7] |

| Appearance | Light brown to black solid | [8] |

| Melting Point | 175°C | [8][9] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [8][9] |

Hazard Identification and GHS Classification

Understanding the specific hazards through the GHS framework is the first step in a robust safety protocol.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

(Note: These classifications are based on data for the free amine, 2-Fluoro-4-methoxyaniline, and should be applied to the hydrochloride salt as a conservative measure.)[6][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of handling highly toxic compounds is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving this compound powder must be conducted in a designated area within a properly functioning chemical fume hood.[11][12] This is non-negotiable. A fume hood provides primary containment, preventing the inhalation of airborne particles and protecting the user from splashes. For weighing procedures, if a balance cannot be placed inside a fume hood, a ventilated balance enclosure or glove box should be used.[11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should not be relied upon as the sole means of protection. Always inspect PPE for integrity before use.

-

Hand Protection : Wear double-layered, chemically resistant gloves, such as nitrile gloves.[13] Check the manufacturer's compatibility chart. Change gloves frequently, especially if contamination is suspected.

-

Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[14]

-

Body Protection : A fully buttoned lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[14]

-

Respiratory Protection : If there is any risk of airborne dust exposure outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required.[14] All personnel requiring respirators must be enrolled in a respiratory protection program, including fit-testing and medical clearance.

Step-by-Step Handling Protocols

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility. The following workflows are designed to be self-validating systems of safety.

Protocol for Weighing and Dispensing Solid this compound

This protocol is designed to minimize the generation and dispersal of toxic dust.[11][15]

-

Preparation :

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Cover the work surface within the fume hood with disposable, plastic-backed absorbent paper. .

-

-

Dispensing :

-

Perform all manipulations deep within the fume hood.

-

Use a dedicated, clearly labeled spatula for this chemical.

-

Open the container slowly to avoid creating airborne dust.

-

Carefully tap the required amount of powder into a pre-tared, sealable container. Avoid scooping in a way that generates dust.

-

Immediately and securely close the primary container.

-

-

Weighing :

-

Securely seal the tared container with the dispensed powder before removing it from the fume hood.

-

Wipe the exterior of the sealed container with a damp cloth to remove any residual powder.

-

Transport the sealed container to the balance for weighing.

-

After weighing, transport the sealed container back to the fume hood for subsequent steps (e.g., dissolution).

-

-

Cleanup :

-

Wipe the spatula clean with a damp cloth and place it in a designated area for contaminated equipment.

-

Carefully fold the disposable bench cover inward and place it in a labeled hazardous waste bag.

-

Wipe down the entire work surface in the fume hood with an appropriate decontaminating solution.

-

Remove outer gloves before leaving the fume hood and dispose of them in the hazardous waste bag. Remove inner gloves and other PPE upon exiting the work area.

-

Wash hands and arms thoroughly with soap and water.

-

Workflow for Safe Handling and Use

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.